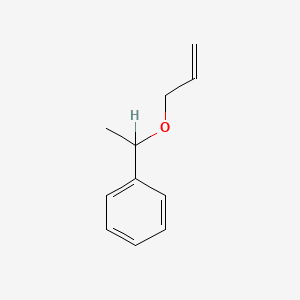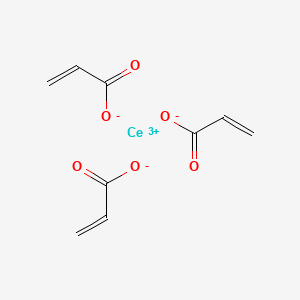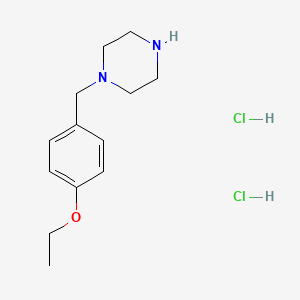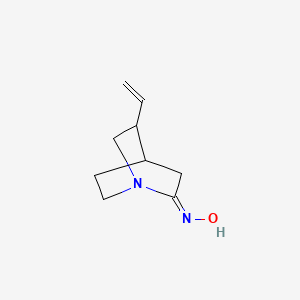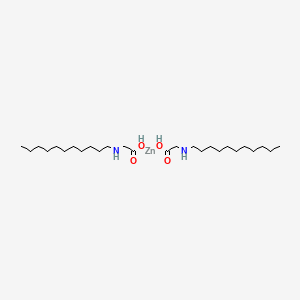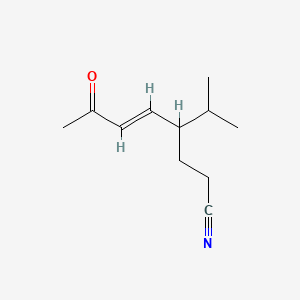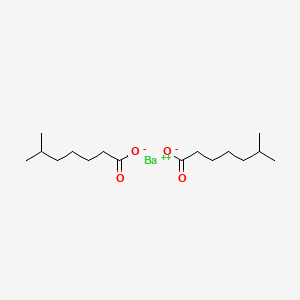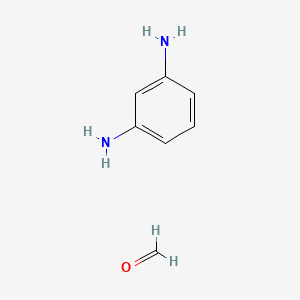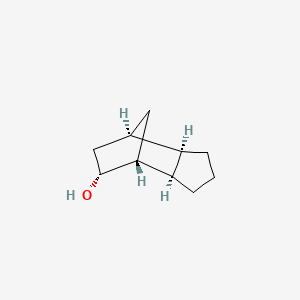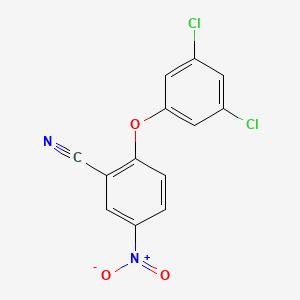
Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H7Cl2NO3. This compound is characterized by the presence of a benzonitrile core substituted with a 3,5-dichlorophenoxy group and a nitro group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- typically involves the reaction of 3,5-dichlorophenol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2-(3,5-dichlorophenoxy)-5-aminobenzonitrile.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-(3,5-dichlorophenoxy)-: Lacks the nitro group, resulting in different chemical and biological properties.
Benzonitrile, 2-(3,5-dichlorophenoxy)-4-nitro-: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Uniqueness
Benzonitrile, 2-(3,5-dichlorophenoxy)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications in scientific research. The presence of both the nitro and dichlorophenoxy groups provides a distinct set of chemical properties that make it valuable for various studies.
Properties
CAS No. |
82674-08-6 |
|---|---|
Molecular Formula |
C13H6Cl2N2O3 |
Molecular Weight |
309.10 g/mol |
IUPAC Name |
2-(3,5-dichlorophenoxy)-5-nitrobenzonitrile |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-9-4-10(15)6-12(5-9)20-13-2-1-11(17(18)19)3-8(13)7-16/h1-6H |
InChI Key |
QQLTXNQWBPBKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



